

An In-depth Technical Guide to (R)-(+)-Timolol Maleate: Chemical Properties and Structure

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Compound of Interest

Compound Name:	(R)-(+)-Timolol Maleate
CAS No.:	26839-77-0
Cat. No.:	B026135

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This guide provides a comprehensive technical overview of **(R)-(+)-Timolol Maleate**, a chiral beta-adrenergic antagonist. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and structural properties, synthesis, and analytical characterization. This document aims to serve as a valuable resource, grounded in scientific principles and supported by authoritative references, to facilitate further research and development involving this important pharmaceutical agent.

Introduction: The Significance of (R)-(+)-Timolol

Timolol is a non-selective beta-adrenergic receptor blocker widely recognized for its therapeutic applications, most notably in the management of glaucoma and ocular hypertension.[1][2] It also finds use in treating systemic conditions such as hypertension, angina pectoris, and in preventing migraines.[3] Timolol possesses a chiral center, and its biological activity is stereospecific. The (S)-(-)-enantiomer is the pharmacologically active agent, being significantly more potent in its beta-blocking activity than the (R)-(+)-enantiomer.[4] (R)-(+)-Timolol is therefore considered an impurity in the active pharmaceutical ingredient (API) of (S)-Timolol Maleate.[5] A thorough understanding of the chemical properties and structure of **(R)-(+)-**

Timolol Maleate is paramount for the development of robust analytical methods for enantiomeric purity testing and for ensuring the quality and safety of the final drug product.

The selection of the maleate salt form for timolol is a strategic decision in drug development aimed at optimizing the physicochemical properties of the parent drug.[6] Salt formation can enhance stability, solubility, and bioavailability, which are critical attributes for effective drug delivery.[6]

Chemical Structure and Physicochemical Properties

(R)-(+)-Timolol Maleate is the maleate salt of the (R)-enantiomer of timolol.

IUPAC Name: (2R)-1-(tert-butylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol (Z)-but-2-enedioate

Chemical Formula: C₁₇H₂₈N₄O₇S

Molecular Weight: 432.49 g/mol

The structure of (R)-(+)-Timolol comprises a morpholino-thiadiazole moiety linked via an ether to a propan-2-ol backbone, which contains the chiral center and a tert-butylamino group.

Physicochemical Properties of (S)-Timolol Maleate (as a reference for the closely related enantiomer)

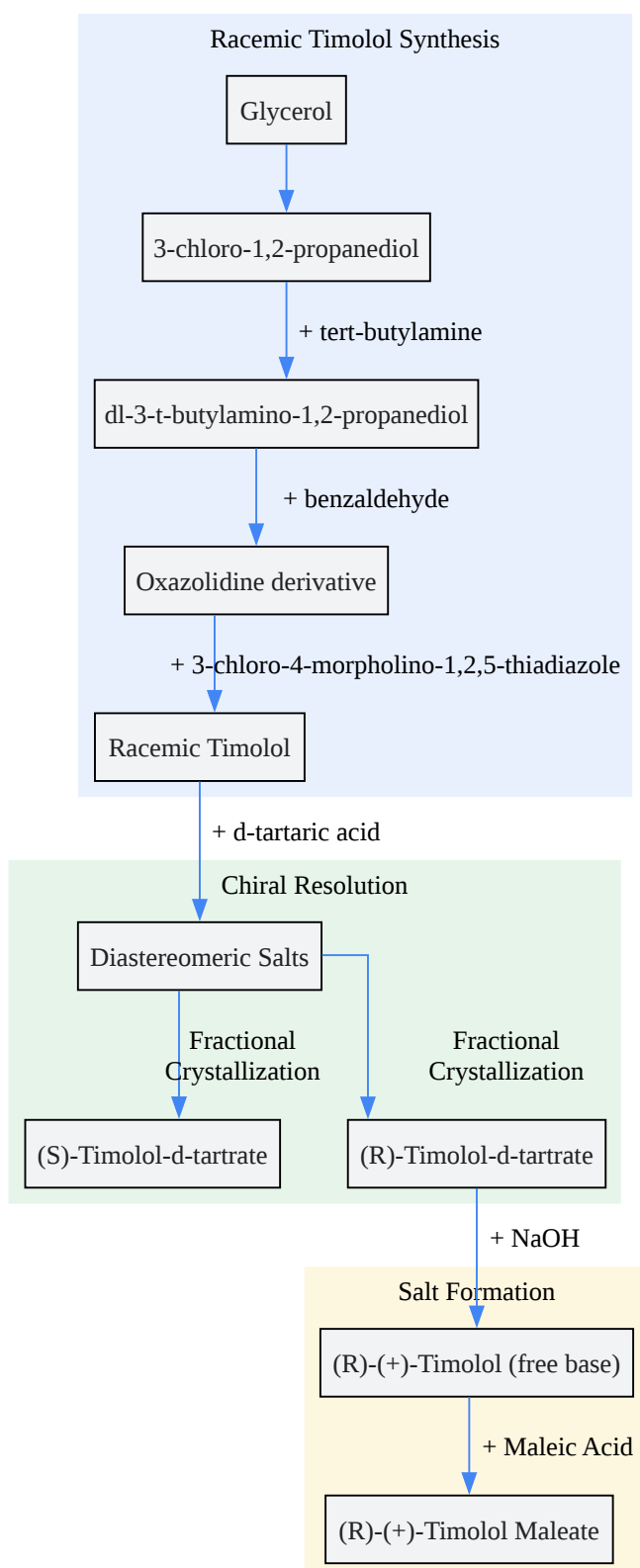
Property	Value	Reference
Melting Point	Approximately 199 °C (with decomposition)	[7]
Solubility	Soluble in water and ethanol	[7]
pKa	~9.2	[8]
Appearance	White or almost white, crystalline powder or colorless crystals	[7]

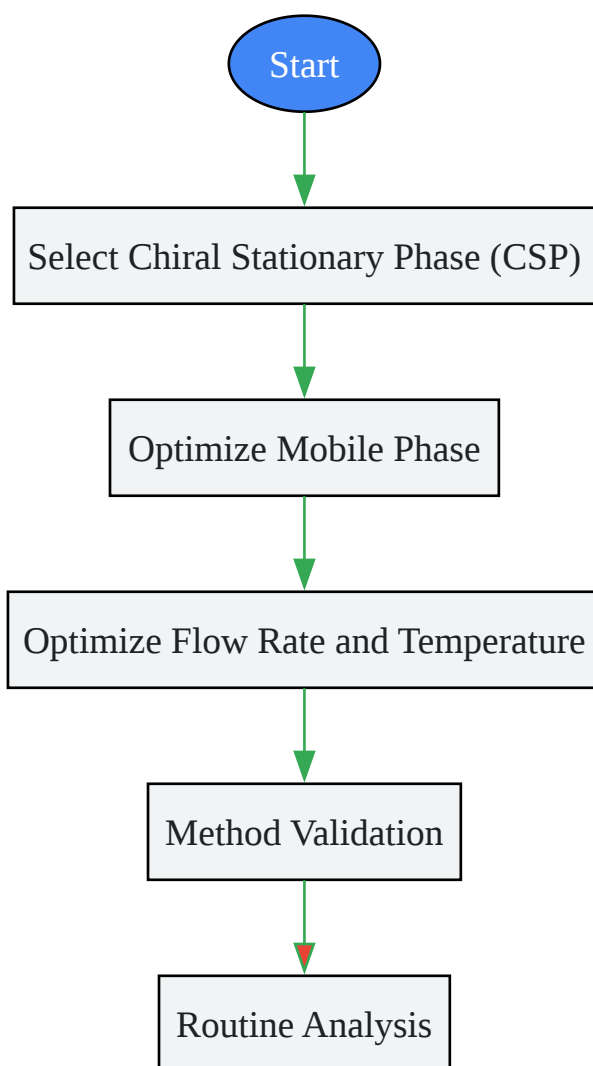
Synthesis of (R)-(+)-Timolol

The synthesis of enantiomerically pure timolol typically involves one of two main strategies: the resolution of a racemic mixture or an asymmetric synthesis approach. As (R)-(+)-Timolol is the undesired enantiomer in the pharmaceutical product, its synthesis is primarily relevant for its use as an analytical standard for impurity profiling.

A common method for obtaining both enantiomers involves the resolution of racemic timolol using a chiral resolving agent, such as d-tartaric acid.[9][10]

Conceptual Synthesis Workflow via Racemic Resolution





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